1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione

Description

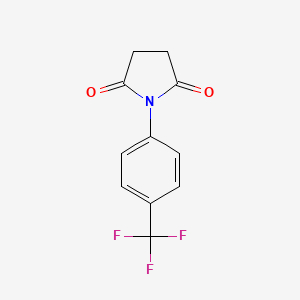

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione is a cyclic imide derivative characterized by a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a 4-(trifluoromethyl)phenyl group. This compound serves as a versatile scaffold in medicinal and materials chemistry due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity, improving membrane permeability in bioactive molecules . Its synthesis often involves functionalization of the pyrrolidine-2,5-dione core via reactions such as alkylation, arylation, or condensation, as exemplified in its use in Wittig reactions .

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICWMPQLGRMDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876647 | |

| Record name | p-CF3-N-phenylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and pyrrolidine-2,5-dione.

Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with pyrrolidine-2,5-dione in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions.

Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have identified 1-(4-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione as a promising candidate for the treatment of epilepsy. The compound has been evaluated for its anticonvulsant activity using various seizure models.

Case Study Findings

In a focused series of experiments, derivatives of pyrrolidine-2,5-dione exhibited potent anticonvulsant effects with minimal side effects. The most effective derivatives were found to significantly reduce seizure activity without causing sedation or other adverse effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various human tumor cell lines. The National Cancer Institute (NCI) has assessed its potential through rigorous testing protocols.

In Vitro Studies

This compound demonstrated significant cytotoxicity against cancer cells, with mean GI50 values indicating effective growth inhibition. The compound's mechanism appears to involve:

- Inhibition of Cell Proliferation : It disrupts critical pathways involved in cell cycle regulation.

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, thereby reducing tumor viability.

Data Table: Anticancer Activity

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | 15.72 | Human Tumor Cells |

| Related Pyrrolidine Derivative | 10.50 | Breast Cancer |

| Another Analogue | 12.30 | Lung Cancer |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound and its derivatives. Key insights include:

- Fluorination Effects : The presence of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to biological targets.

- Substituent Variations : Modifications on the pyrrolidine ring can lead to varying degrees of potency and selectivity against different cancer types.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Core Modifications and Substituent Diversity

The pyrrolidine-2,5-dione scaffold is highly modifiable, with substituents on the phenyl ring significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound increases electrophilicity and stability compared to analogs like 1-{[(4-ethylphenyl)amino]methyl}pyrrolidine-2,5-dione, where the ethyl group is electron-donating .

- Hydrogen-Bonding Capacity: The hydroxyiminoethyl group in 1-(4-(1-(Hydroxyimino)ethyl)phenyl)pyrrolidine-2,5-dione enables hydrogen bonding, improving solubility and target interaction .

Key Findings :

- The trifluoromethyl group enhances blood-brain barrier penetration, making the target compound relevant for CNS disorders .

- Pyridine-Mannich bases exhibit moderate activity against E. coli and Bacillus subtilis (MIC ~50 µg/mL) but are less potent than streptomycin .

- Benzothiazole derivatives show fluorescence properties, expanding their utility in bioimaging .

Physicochemical Properties

Notable Trends:

- The -CF₃ group increases hydrophobicity (higher LogP) compared to fluorophenyl or hydroxyiminoethyl analogs.

- Low melting points (<50°C) in fluorophenyl derivatives suggest reduced crystallinity, impacting formulation stability .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group, which enhances its lipophilicity and biological activity. The trifluoromethyl group is known to improve binding affinity to various biological targets, making it a valuable scaffold in drug design.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes and receptors, modulating various signaling pathways. This inhibition can lead to significant therapeutic effects in various disease models .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, particularly prostate cancer cells and those involved in endometriosis .

- Anticonvulsant Activity : Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit broad-spectrum anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .

Anticonvulsant Properties

This compound and its analogs have been evaluated for their anticonvulsant activities using several established models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Key findings include:

- Efficacy : Compounds demonstrated significant protection against seizures in tested models. For instance, certain derivatives exhibited ED50 values lower than those of established anticonvulsants like valproic acid .

- Safety Profile : In vivo studies indicated that these compounds did not produce acute neurological toxicity at effective doses, suggesting a favorable safety margin for potential therapeutic use .

Anti-Cancer Activity

The compound has also shown promise in oncology:

- Cell Growth Inhibition : It has been reported to inhibit the growth of cancer cells by inducing apoptosis. This effect was particularly noted in prostate cancer cell lines .

- Mechanistic Insights : The interaction with cellular pathways involved in apoptosis and cell cycle regulation has been explored, indicating potential mechanisms through which this compound exerts its anti-cancer effects .

Anti-Inflammatory Effects

Research indicates that derivatives of this compound possess anti-inflammatory properties:

- COX-2 Inhibition : Some analogs have demonstrated potent inhibition of COX-2 activity, a key enzyme involved in inflammation. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .

Summary of Research Findings

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticonvulsant Study : A focused series of pyrrolidine derivatives showed significant anticonvulsant activity across multiple seizure models. The most potent compounds exhibited protective effects on at least 50% of the tested mice .

- Cancer Research : In vitro studies indicated that the compound inhibited the proliferation of prostate cancer cells through apoptosis induction mechanisms. This was validated through cell viability assays and apoptosis markers .

- Inflammation Model : A study assessing the anti-inflammatory potential revealed that certain derivatives significantly reduced inflammation in animal models, demonstrating their therapeutic potential in inflammatory diseases .

Q & A

Basic Question: What are the common synthetic routes for 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione, and how can reaction efficiency be evaluated?

Methodological Answer:

A typical synthesis involves the condensation of 4-(trifluoromethyl)aniline with maleic anhydride or its derivatives under acidic conditions. For example, in analogous compounds like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, equimolar amounts of 4-methoxyaniline and dihydrofuran-2,5-dione are refluxed in acetic acid for 4 hours, followed by slow crystallization . Efficiency can be evaluated via reaction yield, purity (HPLC or NMR), and crystallinity (X-ray diffraction). Optimization parameters include solvent choice (polar vs. non-polar), temperature, and stoichiometric ratios .

Basic Question: How is X-ray crystallography applied to confirm the structural integrity of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, in 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, SC-XRD revealed bond lengths (C–C = 0.93–0.96 Å) and torsion angles, confirming the planar pyrrolidine-2,5-dione core and substituent orientation. Data refinement using riding hydrogen models (Uiso(H) = 1.2–1.5×Ueq(C)) ensures accuracy . Advanced software like SHELXL is used for structure solution, with R-factors <0.05 indicating high reliability .

Advanced Question: What statistical methods are recommended for optimizing reaction conditions during synthesis?

Methodological Answer:

Design of Experiments (DoE) minimizes trial-and-error approaches. For example, factorial designs can assess variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions by modeling interactions between parameters. In chemical engineering, process control tools (e.g., Partial Least Squares regression) link input variables (e.g., reagent purity) to output metrics (yield, purity) . Computational tools like ICReDD integrate quantum chemical calculations with experimental data to narrow optimal conditions .

Advanced Question: How can researchers resolve contradictions in pharmacological activity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability or structural analogs. A systematic approach includes:

- Reproducibility Checks: Validate assays across multiple labs.

- Structural Analog Analysis: Compare with derivatives like 1-(4-iodophenyl)pyrrolidine-2,5-diones, where substituent electronegativity impacts bioactivity .

- Computational Modeling: Use density functional theory (DFT) to predict binding affinities or metabolic stability. For example, trifluoromethyl groups enhance lipophilicity and metabolic resistance, which may explain divergent activity in cellular vs. enzymatic assays .

Advanced Question: What advanced methodologies combine computational and experimental approaches for functionalization?

Methodological Answer:

Hybrid strategies include:

- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) predict feasible reaction pathways for functionalizing the pyrrolidine ring. For alkynyl maleimides, computed transition states guide regioselective additions .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal catalysts or solvents. ICReDD’s workflow integrates experimental data with computational predictions to accelerate discovery .

Basic Question: What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR identifies impurities (e.g., unreacted aniline) and confirms regiochemistry.

- HPLC-MS: Quantifies purity and detects degradation products under stress conditions (heat, light).

- Thermogravimetric Analysis (TGA): Assesses thermal stability, crucial for storage and handling .

Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The -CF3 group is electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution. In Suzuki-Miyaura couplings, the para-CF3 group enhances oxidative addition efficiency with palladium catalysts. However, steric hindrance may reduce yields compared to smaller substituents (e.g., -OMe). Comparative studies with 4-iodophenyl analogs show CF3 reduces nucleophilic attack on the pyrrolidine ring .

Advanced Question: What strategies mitigate crystallization challenges during scale-up?

Methodological Answer:

- Solvent Engineering: Use mixed solvents (e.g., acetone/water) to control nucleation. For 1-(4-methoxyphenyl) derivatives, slow evaporation in acetic acid yields high-purity crystals .

- Seeding: Introduce pre-formed microcrystals to guide growth.

- Polymorph Screening: Differential Scanning Calorimetry (DSC) identifies stable polymorphs for industrial-scale production .

Basic Question: What are the key safety considerations for handling this compound?

Methodological Answer:

- Toxicity Screening: Assess acute toxicity via zebrafish or cell viability assays.

- Reactive Byproducts: Monitor for maleic anhydride residues (irritant) via GC-MS.

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential respiratory sensitization .

Advanced Question: How can mechanistic studies elucidate the compound’s role in inhibiting enzymes like glycosidases?

Methodological Answer:

- Kinetic Analysis: Measure inhibition constants (Ki) using Lineweaver-Burk plots.

- X-ray Crystallography: Resolve enzyme-inhibitor complexes to identify binding motifs. For example, pyrrolidine-dione analogs mimic carbohydrate transition states in glycosidase active sites .

- Isotope Labeling: 18O or 13C isotopes track enzymatic hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.